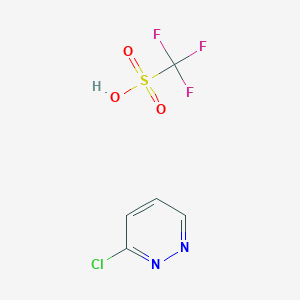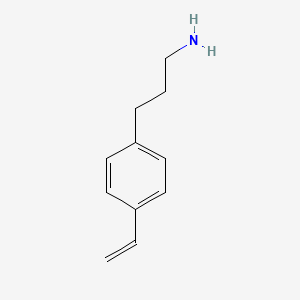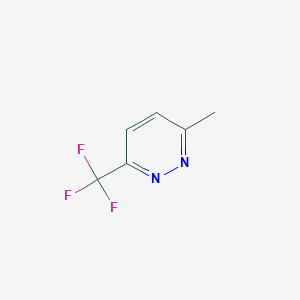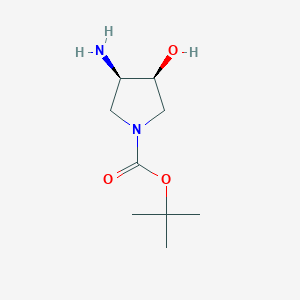
3-Chloropyridazine trifluoromethanesulfonate
Übersicht
Beschreibung
3-Chloropyridazine trifluoromethanesulfonate is a chemical compound with the molecular formula C5H4ClF3N2O3S . It is related to 3-Chloropyridazine, which has the empirical formula C4H3ClN2 and a molecular weight of 114.53 .
Molecular Structure Analysis
The molecular structure of 3-Chloropyridazine, a related compound, includes a six-membered ring with two nitrogen atoms and a chlorine atom . The InChI key for 3-Chloropyridazine is IBWYHNOFSKJKKY-UHFFFAOYSA-N .Chemical Reactions Analysis
Trifluoromethanesulfonic acid, a component of this compound, is known to participate in various reactions. It can act as a nucleophile in substitution reactions, leading to the formation of simple alkyl triflates .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloropyridazine, a related compound, include a molecular weight of 114.53 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonate in Organic Synthesis
Trifluoromethanesulfonate compounds, including trifluoromethanesulfonic acid (triflic acid), have been extensively used in organic synthesis due to their strong acid properties and ability to facilitate various chemical reactions. These compounds are instrumental in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of complex organic molecules, including carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid make it a convenient reagent for generating cationic species from organic molecules, which are crucial intermediates in many synthetic pathways (Kazakova & Vasilyev, 2017).
Application in Trifluoromethylation Reactions
Trifluoromethanesulfonyl chloride, a compound related to 3-Chloropyridazine trifluoromethanesulfonate, has been highlighted for its role in trifluoromethylation reactions. These reactions are pivotal for introducing the trifluoromethyl group into organic molecules, enhancing their pharmacological properties or material characteristics. The specific utility of trifluoromethanesulfonyl chloride in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds underlines its importance in organic chemistry, especially in creating molecules with enhanced biological activity or specific physical properties (Chachignon, Guyon, & Cahard, 2017).
Environmental and Health Studies
While the focus here is on the scientific research applications of this compound and related compounds, it is worth noting that extensive research has also been conducted on the environmental persistence and health effects of structurally related perfluoroalkyl and polyfluoroalkyl substances (PFAS). These studies aim to understand the environmental fate, human health risks, and mechanisms of toxicity associated with PFAS exposure, informing regulatory policies and risk assessments (Coperchini et al., 2017).
Zukünftige Richtungen
Pyridazines, which include 3-Chloropyridazine, are important six-membered nitrogen heterocyclic compounds. They have been gaining popularity since the 1970s, resulting in the synthesis of a variety of derivatives used in pharmaceutics and agrochemistry . Future research may focus on the development of new synthetic approaches and applications of pyridazine derivatives.
Eigenschaften
IUPAC Name |
3-chloropyridazine;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.CHF3O3S/c5-4-2-1-3-6-7-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLVTOIDNBMCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Cl.C(F)(F)(F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)

![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)

![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)

![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)
![4-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3087508.png)
